2,3,4,5-Tetrafluorophenylacetonitrile
Overview
Description
2,3,4,5-Tetrafluorophenylacetonitrile is a chemical compound with the molecular formula C8H3F4N . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular weight of 2,3,4,5-Tetrafluorophenylacetonitrile is 189.11 . The exact structure of this compound is not provided in the search results.Chemical Reactions Analysis
I could not find specific information on the chemical reactions involving 2,3,4,5-Tetrafluorophenylacetonitrile. It’s important to note that this compound is primarily used for research and development, and its reactivity may depend on the specific conditions of the experiment .Physical And Chemical Properties Analysis
2,3,4,5-Tetrafluorophenylacetonitrile has a molecular weight of 189.11 . The boiling point and other physical properties are not specified in the search results .Scientific Research Applications
Synthesis of Biologically-Active Compounds
Tetrafluoroindole, a precursor for potential biologically-active compounds, was synthesized from a related compound, pentafluorophenylacetonitrile, demonstrating the utility of fluorinated nitriles in the preparation of complex heterocyclic structures that could have biological applications (Filler, Chen, & Woods, 1995).
Reaction Mechanisms and Product Structures
The kinetics and mechanisms of reactions involving pentafluorophenylacetonitrile and guanidine-like bases were explored, identifying the formation of dimers, trimers, and higher oligomers. This research provides insights into how fluorinated nitriles react with strong nitrogen bases, contributing to our understanding of their reactivity and potential applications in synthesizing new compounds (Gierczyk et al., 2006).
Development of Electroactive Materials
Studies have demonstrated the electrochemical polymerization of 3-(4-fluorophenyl)thiophene and its derivatives, highlighting the potential of fluorinated nitriles in developing new materials for electrochemical capacitors. This research underscores the role of fluorinated compounds in enhancing the properties of electroactive polymers, which could be beneficial for energy storage technologies (Ferraris et al., 1998).
Fluorinated Covalent Organic Frameworks
The synthesis of crystalline covalent organic frameworks (COFs) using tetrafluorophthalonitrile demonstrates the application of fluorinated nitriles in creating stable, porous materials through irreversible nucleophilic aromatic substitution reactions. These frameworks exhibit high chemical stability and potential for postsynthetic modifications, opening new avenues for the development of materials with tailored properties for catalysis, gas storage, and separation processes (Zhang et al., 2018).
Environmental Biodegradation Studies
Research into the biodegradation of perfluorinated alcohols in activated sludge under aerobic conditions has identified several transformation products, including perfluorooctanoic acid (PFOA). This study highlights the environmental fate of fluorinated compounds and their potential breakdown products, which is crucial for assessing their environmental impact and developing strategies for their removal or degradation (Wang et al., 2005).
Safety And Hazards
This compound is classified as dangerous, with hazard statements indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . It can also cause skin irritation and serious eye irritation . It’s recommended to handle this compound with appropriate safety measures, including wearing protective clothing and eye protection .
properties
IUPAC Name |
2-(2,3,4,5-tetrafluorophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4N/c9-5-3-4(1-2-13)6(10)8(12)7(5)11/h3H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZKJYAPEYUEHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)F)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380233 | |
Record name | 2,3,4,5-Tetrafluorophenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-Tetrafluorophenylacetonitrile | |
CAS RN |
53001-74-4 | |
Record name | 2,3,4,5-Tetrafluorophenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00380233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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